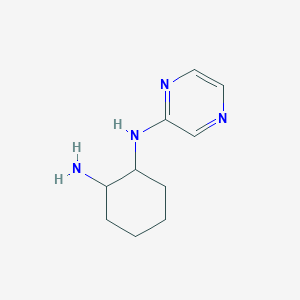![molecular formula C9H9ClN4O B1465731 6-クロロ-3-(テトラヒドロフラン-3-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン CAS No. 1248102-19-3](/img/structure/B1465731.png)
6-クロロ-3-(テトラヒドロフラン-3-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン
説明
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
トリアゾロピリダジン誘導体は、抗菌剤としての可能性が研究されています。 これらの化合物の独特の構造により、細菌細胞内のさまざまな酵素や受容体と相互作用することができ、多剤耐性病原体に立ち向かうための新しいクラスの抗生物質の開発につながる可能性があります .
抗がん特性
トリアゾロピリダジン誘導体は細胞増殖を阻害する能力があるため、抗がん剤開発の候補となっています。 細胞標的との相互作用により、癌細胞の増殖と生存を阻害し、新しい腫瘍学療法への道を開きます .
抗うつ効果と抗不安効果
6-クロロ-3-(テトラヒドロフラン-3-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンなどの化合物は、中枢神経系活性を示す可能性があり、うつ病や不安障害の新しい治療法につながる可能性があります。 トリアゾール核は、市販されているいくつかの抗うつ薬に共通の特徴です .
抗てんかんの可能性
トリアゾロピリダジン誘導体の構造的特徴は、神経細胞の興奮性を調節し、抗てんかん剤として使用できることを示唆しています。 この用途は、現在市場に出回っているいくつかの抗てんかん薬にトリアゾール核が存在することによって裏付けられています .
抗炎症作用と鎮痛作用
トリアゾロピリダジン誘導体の抗炎症作用と鎮痛作用は、慢性疼痛や炎症性疾患の治療に魅力的な候補となっています。 その作用機序は、炎症性経路の調節に関与する可能性があります .
酵素阻害
これらの化合物は、疾患プロセスに関与する特定の酵素を標的にする酵素阻害剤として機能することができます。 この用途は、代謝性疾患や癌など、さまざまな疾患の治療に影響を与えます .
抗ウイルス活性
トリアゾロピリダジン誘導体は、ウイルス複製を阻害する可能性を示しており、特に現在の治療法に対して耐性を発達させたウイルスに対して、新しい抗ウイルス薬の開発に活用することができます .
創薬と創薬
トリアゾロピリダジン骨格の多様な性質により、特定の薬物動態特性を持つ分子の設計が可能になります。 この適応性は、薬物様特性の最適化が不可欠な創薬の初期段階において重要です .
作用機序
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their versatile biological activities .
Mode of Action
Triazole compounds are known to bind readily in biological systems due to their heterocyclic structure, which contains two carbon and three nitrogen atoms . This allows them to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds are known to impact a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting metabolic pathways.
Cellular Effects
The effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to altered cell proliferation rates and increased apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the downregulation of metabolic pathways and changes in gene expression . Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins involved in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites in cells.
Transport and Distribution
The transport and distribution of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is determined by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its activity. This localization is essential for its function and can influence its efficacy in therapeutic applications.
特性
IUPAC Name |
6-chloro-3-(oxolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUUJCRUPNRPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)
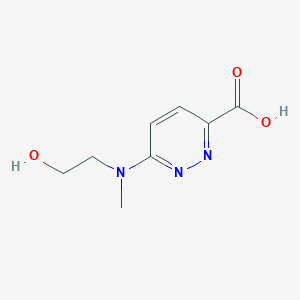
![N-[2-(4-bromophenyl)ethyl]cyclohexanamine](/img/structure/B1465650.png)

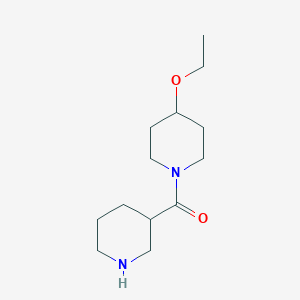
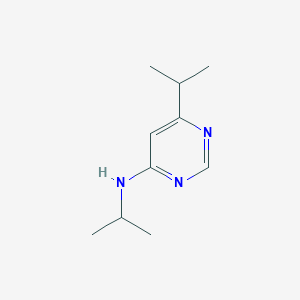
![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)
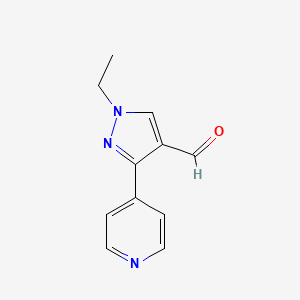
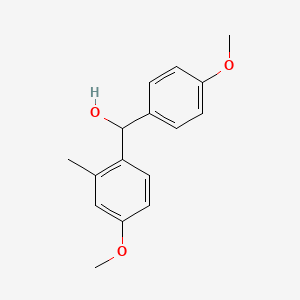
![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)



